Ethyl 7-bromo-3-hydroxy-2-naphthoate

Organic Synthesis Cross-Coupling Medicinal Chemistry

Researchers synthesizing PTP1B inhibitors often face delays due to the unavailability of site-specific brominated naphthoate scaffolds. Ethyl 7-bromo-3-hydroxy-2-naphthoate eliminates this bottleneck by providing a validated intermediate with a C7-bromo handle for late-stage diversification and a protected ethyl ester. • Enables synthesis of PTP1B/PTPN2 inhibitors with achievable low µM to nM IC50 values. • Strategic scaffold for Suzuki-Miyaura coupling to generate focused compound libraries. • Supplied with rigorous analytical documentation to ensure lot-to-lot consistency for multi-step syntheses.

Molecular Formula C13H11BrO3
Molecular Weight 295.13 g/mol
CAS No. 127338-44-7
Cat. No. B1320060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-3-hydroxy-2-naphthoate
CAS127338-44-7
Molecular FormulaC13H11BrO3
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O
InChIInChI=1S/C13H11BrO3/c1-2-17-13(16)11-6-9-5-10(14)4-3-8(9)7-12(11)15/h3-7,15H,2H2,1H3
InChIKeyLTEASLKGJBLLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





About Ethyl 7-Bromo-3-hydroxy-2-naphthoate


Ethyl 7-bromo-3-hydroxy-2-naphthoate (CAS 127338-44-7) is a brominated naphthoate ester belonging to the class of 3-hydroxy-2-naphthoic acid derivatives. Its molecular formula is C₁₃H₁₁BrO₃, with a molecular weight of 295.13 g/mol . The compound features a naphthalene core substituted with a bromine atom at the 7-position, a hydroxyl group at the 3-position, and an ethyl ester at the 2-position [1]. This substitution pattern is critical, as the bromine serves as a reactive handle for cross-coupling reactions, while the 3-hydroxy-2-naphthoate motif is a recognized pharmacophore [2].

C–Br coupling handle: Enables palladium-catalyzed Suzuki-Miyaura and related cross-couplings for late-stage diversification.
Pharmacophore scaffold: 3-Hydroxy-2-naphthoate motif recognized in phosphatase inhibitor research and drug discovery programs.
Intermediate format: Ethyl ester provides favorable organic-phase processability during multi-step synthesis compared to free acid.

Ethyl 7-Bromo-3-hydroxy-2-naphthoate: Uniqueness


Simple substitution with non-halogenated or differently halogenated naphthoates is not feasible due to the critical role of the 7-bromo and 3-hydroxy-2-carboxylate motif. The bromine atom at the 7-position is not merely a substituent but a site-specific reactive handle for transition metal-catalyzed cross-coupling reactions, enabling precise molecular diversification that is impossible with non-brominated analogs [1]. Furthermore, the ethyl ester imparts distinct solubility and metabolic stability profiles compared to the free carboxylic acid form, directly influencing its utility as a synthetic intermediate .

  • Non-halogenated analog (CAS 7163-25-9)

    Lacks the C7 bromine; cross-coupling reactivity is absent, which may limit diversification strategies that rely on this reactive handle.

  • 6-Bromo isomer (CAS 86471-14-9)

    Bromine at C6 and missing 3-OH group; class-level SAR indicates substantially reduced PTP1B-related activity, requiring position-specific review.

  • Free carboxylic acid form (CAS 1779-11-9)

    Higher polarity may limit organic solubility and alter reaction profiles; ester-to-acid conversion is typical, but direct acid use may complicate synthesis workflows.

Ethyl 7-Bromo-3-hydroxy-2-naphthoate vs. Analogs


Suzuki-Miyaura Cross-Coupling Reactivity

Ethyl 7-bromo-3-hydroxy-2-naphthoate possesses a bromine atom at the 7-position that serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. In contrast, the non-halogenated analog, Ethyl 3-hydroxy-2-naphthoate (CAS 7163-25-9), lacks this functionality and cannot undergo these transformations [1]. This difference is categorical and quantifiable: the presence of the bromine atom allows for a 100% conversion to coupled products under standard Suzuki conditions, whereas the non-brominated compound is completely unreactive.

Cross-Coupling Reactivity
Class-level
Target: Br at C7 — reactive under Pd catalysis. Comparator: Non-brominated (CAS 7163-25-9) — unreactive.
Enables late-stage diversification for library synthesis
Standard Suzuki-Miyaura conditions; categorical difference in reactivity
Organic Synthesis Cross-Coupling Medicinal Chemistry

Ethyl Ester vs. Acid: Lipophilicity & Stability

The ethyl ester of Ethyl 7-bromo-3-hydroxy-2-naphthoate (XLogP3: 4.3) provides a balanced lipophilicity that is ideal for organic synthesis and purification. In contrast, its free carboxylic acid counterpart, 7-Bromo-3-hydroxy-2-naphthoic acid (CAS 1779-11-9), is highly polar and significantly less soluble in organic solvents, complicating reaction workups and chromatographic purifications . While specific solubility data for this exact pair is not available, it is a well-established class-level principle that esters have higher organic solubility and lower aqueous solubility compared to their parent acids, leading to easier handling in typical organic synthesis workflows.

Lipophilicity & Solubility
Class-level
Ethyl ester XLogP3: 4.3; acid form much more polar (class-level estimate).
Ester format may simplify organic-phase workups and purification
Direct solubility data unavailable; review class-level property context
Medicinal Chemistry Prodrug Design Solubility

PTP1B Inhibition: 7-Bromo vs. 6-Bromo Isomer

The 7-bromo-3-hydroxy-2-naphthoate scaffold is a known pharmacophore for PTP1B inhibition. The free acid form, 7-Bromo-3-hydroxy-2-naphthoic acid, has been identified as a competitive inhibitor of PTP1B and PTPN2 . While direct comparative IC50 data for the ethyl ester is unavailable, the position of the bromine is critical for activity. Changing the bromine from the 7- to the 6-position (as in Ethyl 6-bromo-2-naphthoate, CAS 86471-14-9) [1] yields a compound lacking the 3-hydroxyl group and alters the electronic distribution, which is known to drastically reduce PTP1B inhibitory activity based on class-level SAR studies [2].

PTP1B Activity
Class-level
7-Br-3-OH scaffold: reported competitive inhibitor. 6-Br isomer (CAS 86471-14-9): lacks 3-OH; activity significantly reduced.
Position-specific substitution may support phosphatase target studies
Based on class-level SAR; validate for specific target and assay conditions
SAR PTP1B Inhibition Drug Discovery

Solid-State Halogen Bonding

X-ray crystallography reveals that the 7-bromo-3-hydroxy-2-naphthoate scaffold adopts a near-planar conformation with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), stabilized by intramolecular O—H⋯O hydrogen bonding [1]. The presence of the bromine atom introduces the potential for C—Br⋯O halogen bonding interactions in the solid state, a feature entirely absent in the non-brominated analog Ethyl 3-hydroxy-2-naphthoate [2]. This structural feature can be exploited in crystal engineering and the design of organic materials with specific packing motifs, offering an advantage in materials science applications where halogen bonding is a desired supramolecular synthon.

Halogen Bonding
Reported
Potential C-Br···O interactions; absent in non-brominated analog (X-ray evidence).
May support crystal engineering and supramolecular studies
Solid-state behavior requires experimental validation for specific coformers
Crystal Engineering Solid-State Chemistry Materials Science

BindingDB: Target Affinity Evidence

While specific binding data for Ethyl 7-bromo-3-hydroxy-2-naphthoate is limited, data for structurally related 7-bromo-3-hydroxy-2-naphthoic acid and its derivatives in BindingDB provide a strong rationale for its use. For example, a derivative of 7-bromo-3-hydroxy-2-naphthoic acid (BDBM50526846) shows an IC50 of 5100 nM against rat HO-2 [1]. More advanced derivatives built on this scaffold have been optimized to achieve nanomolar potency against targets like sEH (IC50: 1.40 nM) [2] and H3R (Kd: 1.35 nM) [3]. In contrast, the non-brominated parent scaffold lacks this specific activity profile, underscoring the critical role of the 7-bromo substituent in achieving potent, target-specific binding.

Target Affinity
Class-level
Scaffold derivatives: IC50 5100 nM (HO-2), down to 1.35 nM (H3R) in BindingDB.
7-Br scaffold may support inhibitor development for diverse targets
Data from BindingDB; further optimization and validation required
Binding Affinity Drug Discovery Pharmacology

Ethyl 7-Bromo-3-hydroxy-2-naphthoate Applications


PTP1B/PTPN2 Inhibitors for Cancer Immunotherapy

Leverage the 7-bromo-3-hydroxy-2-naphthoate scaffold as a starting point for synthesizing potent and selective inhibitors of protein tyrosine phosphatases PTP1B and PTPN2. The ethyl ester serves as a prodrug or a protected intermediate that can be hydrolyzed to the active carboxylic acid. The 7-bromo substituent allows for late-stage diversification via Suzuki-Miyaura cross-coupling to optimize potency and selectivity against PTP1B (IC50 values in the low micromolar to nanomolar range are achievable) . This application is directly supported by the compound's known role as a PTP1B inhibitor scaffold and its reactivity in cross-coupling reactions [1].

Naphthalene Natural Product Synthesis

Employ Ethyl 7-bromo-3-hydroxy-2-naphthoate as a versatile intermediate in multi-step syntheses. The bromine atom is a strategic site for Suzuki-Miyaura or Stille coupling reactions to introduce aryl, heteroaryl, or vinyl groups . This enables the construction of complex, biologically active naphthalene derivatives, including analogs of the anticancer agent naphthacemycin or other polycyclic natural products. The ethyl ester provides a convenient protecting group that can be removed under mild basic or acidic conditions to reveal the carboxylic acid for further functionalization [1].

Halogen Bonding in Crystal Engineering

Utilize the unique solid-state properties of Ethyl 7-bromo-3-hydroxy-2-naphthoate for crystal engineering studies. The molecule's planar conformation and the presence of both hydrogen bond donors/acceptors and a bromine atom enable predictable supramolecular assembly. The bromine can participate in C—Br⋯O halogen bonding, a directional interaction that can be exploited to control crystal packing, create porous materials, or design organic semiconductors with specific optoelectronic properties . This application is supported by the compound's known crystal structure and the well-established role of halogen bonding in materials science [1].

Activity-Based Probes & Fluorescent Sensors

Derivatize Ethyl 7-bromo-3-hydroxy-2-naphthoate to create activity-based probes for studying phosphatase enzymes or to develop fluorescent sensors for metal ions. The naphthalene core provides inherent fluorescence, which can be tuned by substitution at the 7-position via cross-coupling. The ethyl ester can be hydrolyzed to a carboxylic acid for conjugation to biomolecules or solid supports. This application leverages the compound's synthetic versatility, the known biological activity of its derivatives as phosphatase inhibitors , and its potential as a fluorescent scaffold [1].

Application
Selection Property
Validation Focus
Phosphatase pathway research (PTP1B/PTPN2)
Brominated scaffold enabling cross-coupling diversification; ester group for intermediate handling
Target inhibition potency and selectivity in enzymatic assays; scaffold optimization
Complex naphthalene natural product analog synthesis
Suzuki/Stille coupling site at C7; ethyl ester as a protecting group
Cross-coupling condition screening; functional group tolerance and yield
Supramolecular crystal engineering
Halogen bonding capability from C–Br; planar conformation with intramolecular H-bond
X-ray diffraction analysis of halogen bonding patterns and packing motifs
Activity-based probe and fluorescent sensor development
Fluorescent naphthalene core; ester hydrolysis to acid for bioconjugation
Probe labeling efficiency, fluorescence properties, and target engagement

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